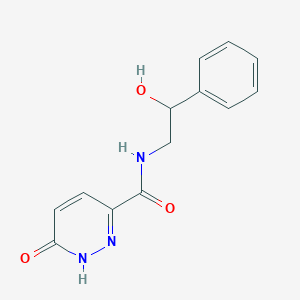
N-(2-hydroxy-2-phenylethyl)-6-oxo-1H-pyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-2-phenylethyl)-6-oxo-1H-pyridazine-3-carboxamide, also known as HPPC, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. HPPC is a pyridazine derivative that has been synthesized using various methods, and its mechanism of action, biochemical effects, and physiological effects have been investigated in several scientific studies.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-phenylethyl)-6-oxo-1H-pyridazine-3-carboxamide is not fully understood, but it is believed to exert its effects through the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to decrease the expression of COX-2 and inducible nitric oxide synthase (iNOS), two enzymes involved in inflammation. In addition, this compound has been found to exhibit anti-tumor effects by inducing apoptosis and inhibiting cell proliferation.
Advantages and Limitations for Lab Experiments
N-(2-hydroxy-2-phenylethyl)-6-oxo-1H-pyridazine-3-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been optimized to produce high yields and purity. This compound has also been shown to be stable and has a long shelf life. However, one limitation of this compound is its low solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for the research and development of N-(2-hydroxy-2-phenylethyl)-6-oxo-1H-pyridazine-3-carboxamide. One potential area of investigation is the use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the potential use of this compound in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacokinetic and pharmacodynamic properties for use in clinical trials.
Synthesis Methods
N-(2-hydroxy-2-phenylethyl)-6-oxo-1H-pyridazine-3-carboxamide has been synthesized using different methods, including the reaction of 2-hydroxy-2-phenylethylamine with ethyl acetoacetate, followed by cyclization with hydrazine hydrate. Another method involves the reaction of 2-hydroxy-2-phenylethylamine with ethyl acetoacetate, followed by condensation with hydrazine hydrate and acetic anhydride. These methods have been optimized to produce this compound with high yields and purity.
Scientific Research Applications
N-(2-hydroxy-2-phenylethyl)-6-oxo-1H-pyridazine-3-carboxamide has been extensively investigated for its potential therapeutic applications in various scientific studies. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has also been shown to possess neuroprotective effects and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-(2-hydroxy-2-phenylethyl)-6-oxo-1H-pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c17-11(9-4-2-1-3-5-9)8-14-13(19)10-6-7-12(18)16-15-10/h1-7,11,17H,8H2,(H,14,19)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBNRKZOPJBFAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)C2=NNC(=O)C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-chlorophenyl)ethyl]-4-fluorobenzamide](/img/structure/B7541366.png)

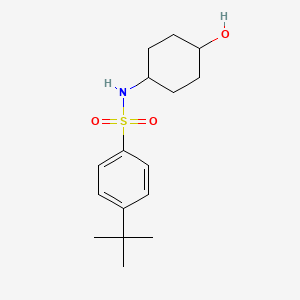
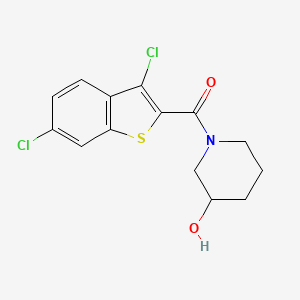
![(2,3-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541400.png)
![(2,4-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541415.png)
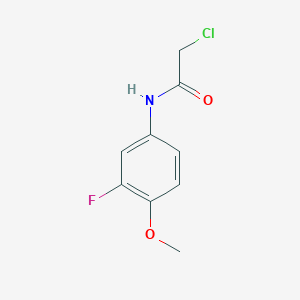
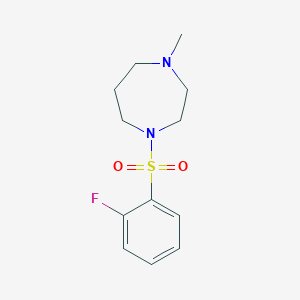

![2-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]-methylamino]acetic acid](/img/structure/B7541436.png)
![(3-hydroxypiperidin-1-yl)-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone](/img/structure/B7541442.png)
![2-[(5-Methylthiophene-2-carbonyl)amino]butanoic acid](/img/structure/B7541444.png)
![2-[[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid](/img/structure/B7541448.png)
![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]butanoic acid](/img/structure/B7541453.png)